molecular formula C5H9I B073287 Iodocyclopentane CAS No. 1556-18-9

Iodocyclopentane

Cat. No.: B073287
CAS No.: 1556-18-9
M. Wt: 196.03 g/mol
InChI Key: PCEBAZIVZVIQEO-UHFFFAOYSA-N
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Description

Iodocyclopentane, also known as cyclopentyl iodide, is an organic compound with the molecular formula C₅H₉I. It is a cycloalkane derivative where an iodine atom is bonded to a cyclopentane ring. This compound is of interest due to its reactivity and utility in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodocyclopentane can be synthesized through the iodination of cyclopentane. One common method involves the reaction of cyclopentanol with hydroiodic acid (HI) in the presence of red phosphorus. The reaction proceeds as follows: [ \text{C}_5\text{H}_9\text{OH} + \text{HI} \rightarrow \text{C}_5\text{H}_9\text{I} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound can be produced by the halogen exchange reaction, where cyclopentyl chloride reacts with sodium iodide in acetone

Chemical Reactions Analysis

Types of Reactions: Iodocyclopentane undergoes various types of chemical reactions, including:

  • Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by another nucleophile. For example, reaction with potassium cyanide (KCN) yields cyclopentyl cyanide: [ \text{C}_5\text{H}_9\text{I} + \text{KCN} \rightarrow \text{C}_5\text{H}_9\text{CN} + \text{KI} ]

  • Reduction Reactions: this compound can be reduced to cyclopentane using reducing agents such as lithium aluminum hydride (LiAlH₄): [ \text{C}_5\text{H}_9\text{I} + \text{LiAlH}_4 \rightarrow \text{C}5\text{H}{10} + \text{LiI} + \text{AlI}_3 ]

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium cyanide (KCN), sodium azide (NaN₃), and sodium thiolate (NaSR) are common reagents.

    Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Major Products:

    Cyclopentyl cyanide: from substitution with potassium cyanide.

    Cyclopentane: from reduction with lithium aluminum hydride.

Scientific Research Applications

Iodocyclopentane is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of iodocyclopentane in chemical reactions typically involves the cleavage of the carbon-iodine bond, which is facilitated by the relatively weak bond strength of the carbon-iodine bond compared to other carbon-halogen bonds. This makes this compound a good leaving group in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and reagents used.

Comparison with Similar Compounds

  • Bromocyclopentane (C₅H₉Br)
  • Chlorocyclopentane (C₅H₉Cl)
  • Cyclopentyl fluoride (C₅H₉F)

Comparison:

  • Reactivity: Iodocyclopentane is generally more reactive than its bromine, chlorine, and fluorine counterparts due to the weaker carbon-iodine bond.
  • Applications: While all these compounds are used in organic synthesis, this compound is preferred when a more reactive halide is needed for faster or more efficient reactions.

Properties

IUPAC Name

iodocyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9I/c6-5-3-1-2-4-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEBAZIVZVIQEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2061775
Record name Cyclopentane, iodo-
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Molecular Weight

196.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1556-18-9
Record name Iodocyclopentane
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Record name Cyclopentane, iodo-
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Record name Iodocyclopentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of conformational isomerism in iodocyclopentane photodissociation?

A1: this compound exists as two conformers, axial and equatorial, which exhibit distinct photodissociation dynamics upon A-band excitation. [, ] Resonance Raman spectroscopy coupled with wave packet simulations revealed that the axial conformer undergoes larger geometric changes during C-I bond cleavage, particularly in carbon-carbon stretching and bending motions. [] This suggests a conformation-dependent photodissociation mechanism. [] Further research explored the possibility of selectively exciting these conformers based on their phase. []

Q2: How does the presence of iodine influence the fragmentation pattern of cyclopentane under electron impact?

A2: Mass spectrometry studies comparing this compound and cyclopentylamine under electron impact revealed distinct degradation pathways. [] By analyzing the fragmentation patterns, researchers proposed a mechanism for the breakdown of these compounds, highlighting the influence of the iodine substituent. []

Q3: Can this compound be used as a synthetic building block?

A3: Yes, this compound can participate in specific cyclization reactions. For instance, reacting N-(2-nitrophenyl)- or N-phenyl-N'-[2-(alk-1-enyl)phenyl]ethanimidamides with iodine generates spiro(3,4-dihydroquinazoline)-4,1'-(2'-iodocyclopentane) derivatives. [] This highlights the potential of this compound as a precursor in organic synthesis.

Q4: How does the structure of this compound affect its ionization energy?

A4: High-resolution photoelectron spectroscopy studies provided insights into the electronic structure of this compound. [] The ionization energy, a fundamental property reflecting the ease of electron removal, was measured and compared to other iodoalkanes and iodocycloalkanes. [] This data, combined with Extended Huckel molecular orbital calculations, helped elucidate the influence of the cyclopentane ring on the electronic structure and bonding in this compound. []

Q5: What experimental techniques are valuable for studying this compound?

A5: This collection of research utilizes a variety of techniques to analyze this compound:

  • Resonance Raman spectroscopy: Provides information about vibrational modes and short-time dynamics during photodissociation. [, ]
  • Mass spectrometry: Reveals fragmentation patterns and aids in understanding degradation mechanisms. []
  • Photoelectron spectroscopy: Measures ionization energies and provides insights into electronic structure. []
  • Radiolysis studies: Explore the effects of high-energy radiation on this compound. []

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